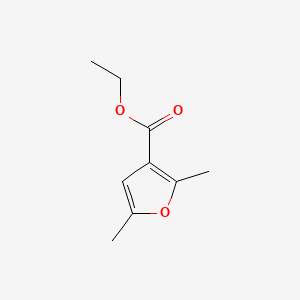

Ethyl 2,5-dimethylfuran-3-carboxylate

概述

描述

Ethyl 2,5-dimethylfuran-3-carboxylate is a bio-based compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol.

准备方法

Ethyl 2,5-dimethylfuran-3-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol . Another method includes the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Industrial production methods often involve the use of biomass-derived furfural and 5-hydroxy-methylfurfural as starting materials .

化学反应分析

Ethyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with triphenyltin chloride or diphenyltin dichloride in the presence of triethylamine to form organotin complexes . Another reaction involves the conversion of fructose into 2,5-dimethylfuran and ethyl levulinate in a cascade flow reactor . Common reagents used in these reactions include sodium hydroxide, ethanol, and sulfuric acid . Major products formed from these reactions include 2,5-dimethylfuran-3-carboxylic acid and its derivatives .

科学研究应用

Organic Synthesis

Ethyl 2,5-dimethylfuran-3-carboxylate serves as a crucial building block in the synthesis of various organic compounds. Its furan ring structure confers unique reactivity, making it suitable for a range of chemical transformations.

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of heterocyclic compounds through cyclization reactions. For instance, it has been effectively used in palladium-catalyzed one-pot reactions to produce functionalized furans from dicarbonyl compounds and alkenyl bromides, achieving yields up to 89% . The presence of the ester functionality stabilizes the reaction intermediates, facilitating efficient furan ring formation.

Chemical Reactions

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. It has been shown to react with organotin reagents to form organotin complexes, which are valuable in further synthetic applications.

Biochemical Research

In biochemical contexts, this compound is known for its interactions with enzymes and proteins, influencing cellular processes.

Enzyme Interactions

The compound interacts with cytochrome P450 enzymes involved in drug metabolism. These interactions can lead to the formation of reactive intermediates that participate in further biochemical pathways. Such properties make it an important subject of study in pharmacokinetics and toxicology.

Cellular Effects

Research indicates that this compound can modulate gene expression and cellular metabolism by affecting key metabolic enzymes and transcription factors. This modulation can have implications for understanding metabolic diseases and developing therapeutic strategies.

Renewable Energy Applications

This compound is also recognized for its potential as a biofuel precursor due to its favorable physicochemical properties.

Biofuel Production

The compound is derived from biomass sources and has been identified as a promising candidate for renewable fuels. Its high energy density (30 kJ/cm³) and high research octane number (RON 119) make it comparable to conventional gasoline . The catalytic transformation of carbohydrates into furan-based biofuels highlights its role in addressing energy sustainability challenges .

Environmental Impact

Using this compound as a fuel can reduce reliance on fossil fuels while minimizing environmental pollution associated with traditional energy sources . Its immiscibility with water also enhances its blending capabilities with gasoline compared to ethanol.

Synthesis Optimization

A study optimized the synthesis of this compound using various diketones, demonstrating that lower steric hindrance leads to improved yields in furan synthesis . This research underscores the importance of reaction conditions and substrate choice in maximizing product output.

Catalytic Transformation

Research focused on the catalytic conversion of waste carbohydrates into this compound has shown promising results in producing renewable energy sources from abundant biomass materials . This approach not only contributes to energy sustainability but also addresses waste management issues.

作用机制

The mechanism of action of ethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for the preparation of titanocene complexes . These complexes have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . The compound’s ability to form stable complexes with metals also makes it useful in catalysis and other industrial applications .

相似化合物的比较

Ethyl 2,5-dimethylfuran-3-carboxylate can be compared with other similar compounds, such as mthis compound and dimethyl 3,4-furandicarboxylate . Other similar compounds include ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate and ethyl 4-acetyl-5-methylfuran-3-carboxylate, which have been studied for their biological activities and synthetic applications .

生物活性

Ethyl 2,5-dimethylfuran-3-carboxylate (EDMF) is a compound of increasing interest in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biochemical properties, cellular effects, metabolic pathways, and case studies related to the biological activity of EDMF.

EDMF is involved in various biochemical reactions, particularly as a substrate or inhibitor in enzymatic processes. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The oxidation of EDMF by these enzymes leads to the formation of reactive intermediates that may participate in further biochemical transformations .

Table 1: Interaction with Enzymes

| Enzyme | Type of Interaction | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Oxidation | Formation of reactive intermediates |

| Fatty Acid Synthase | Inhibition | Decreased fatty acid synthesis |

| Aldose Reductase | Modulation | Altered glucose metabolism |

2. Cellular Effects

EDMF has been shown to influence several cellular processes, including:

- Cell Signaling : It modulates key signaling pathways that can affect cell proliferation and survival.

- Gene Expression : EDMF alters the activity of transcription factors, leading to changes in gene expression profiles.

- Metabolic Regulation : The compound impacts metabolic pathways by affecting enzyme activities involved in glycolysis and lipid metabolism .

Case Study: Gene Expression Modulation

A study demonstrated that treatment with EDMF resulted in significant changes in the expression of genes associated with lipid metabolism. Specifically, it was found to downregulate genes involved in fatty acid synthesis while upregulating those involved in fatty acid oxidation .

3. Molecular Mechanism

The molecular mechanisms underlying the effects of EDMF involve its binding to specific enzymes and proteins. For instance, it can inhibit fatty acid synthase by binding to its active site, thus preventing substrate access. This inhibition is dose-dependent; lower concentrations have minimal effects, while higher concentrations can lead to substantial metabolic disruptions .

4. Metabolic Pathways

EDMF is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that can have distinct biological activities. The interaction with cofactors such as NADPH is essential for its metabolic conversion .

Table 2: Metabolites and Their Activities

| Metabolite | Biological Activity |

|---|---|

| Hydroxyethyl Dimethylfuran | Potential anti-inflammatory effects |

| Carboxylic Acid Derivative | Modulation of metabolic pathways |

5. Transport and Distribution

Within biological systems, EDMF is transported by specific transporters that facilitate its movement across cellular membranes. Its distribution is crucial for its biological activity and efficacy .

6. Dosage Effects in Animal Models

Research has indicated that the biological effects of EDMF vary significantly with dosage:

- Low Doses : Minimal physiological impact.

- Moderate Doses : Observable effects on metabolism and gene expression.

- High Doses : Toxicity observed, including liver and kidney damage .

Table 3: Dosage Effects Summary

| Dose Range | Observed Effects |

|---|---|

| Low (0-10 mg/kg) | Minimal impact |

| Moderate (10-50 mg/kg) | Altered metabolic functions |

| High (>50 mg/kg) | Toxicity (liver/kidney damage) |

7. Conclusion

This compound exhibits significant biological activity through its interactions with various enzymes and cellular processes. Its ability to modulate gene expression and metabolic pathways highlights its potential as a therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and potential applications in pharmacology.

属性

IUPAC Name |

ethyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLSCDHFCSDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183367 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-63-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。